
N-(pyrimidin-5-ylmethyl)pentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrimidin-5-ylmethyl)pentan-3-amine is an organic compound with the molecular formula C10H17N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine typically involves the reaction of pyrimidine-5-carbaldehyde with pentan-3-amine. The reaction is often catalyzed by an acid such as p-toluenesulfonic acid and carried out in a solvent like toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. Methanol is added to the residue to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyrimidin-5-ylmethyl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
N-(pyrimidin-5-ylmethyl)pentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(pyrimidin-5-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Another pyrimidine derivative with similar structural features.
Pyrimidine-5-carbaldehyde: A precursor in the synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the pentan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-(pyrimidin-5-ylmethyl)pentan-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-10(4-2)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
LXFBHTFHIQBSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


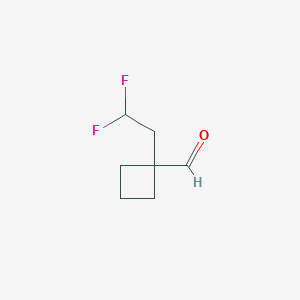

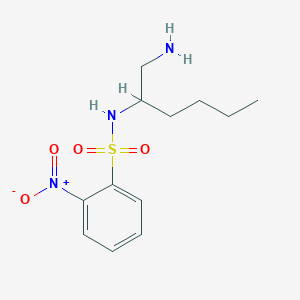
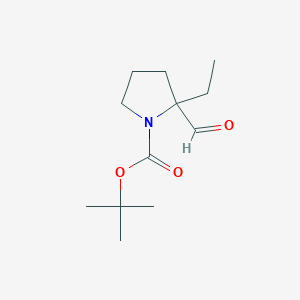
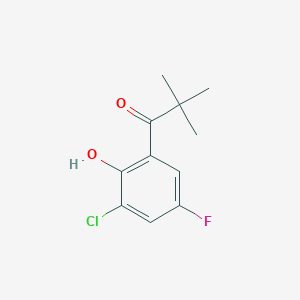
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
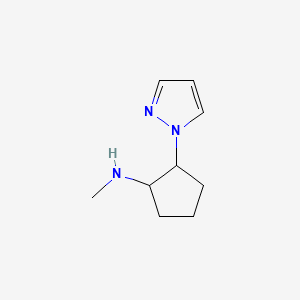
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
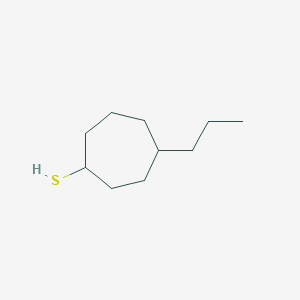


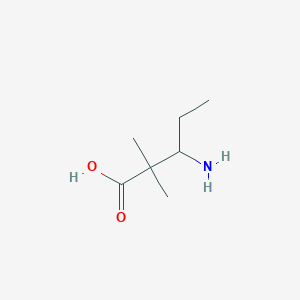
![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
